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molecular formula C8H10BrNO4S2 B2438799 Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- CAS No. 191043-81-9

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-

Cat. No. B2438799
M. Wt: 328.2
InChI Key: GAXUHSBRYMSLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420695B2

Procedure details

4-bromoaniline (500 mg, 2.91 mmol) and triethylamine (1215 μl, 8.72 mmol) were placed in a dry flask and dichloromethane (1.45 ml) was then added. The solution was cooled to 0° C. for 20 minutes. Methanesulfonyl chloride (226 μl, 2.91 mmol) was then added dropwise and the solution was allowed to warm to room temperature overnight. It was quenched with water and aqueous sodium bicarbonate, and extracted using ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification was conducted via silica gel chromatography (0-100% ethyl acetate in hexanes) to yield the title compound. 1H NMR (600 MHz, d6-DMSO): δ 7.63 (d, 2H), 7.38 (d, 2H), 3.42 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1215 μL
Type
reactant
Reaction Step One
Quantity
226 μL
Type
reactant
Reaction Step Two
Quantity
1.45 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>ClCCl>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]([S:17]([CH3:16])(=[O:19])=[O:18])[S:17]([CH3:16])(=[O:19])=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
1215 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
226 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
1.45 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was quenched with water and aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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